molecular formula C22H25N3O3S B11610094 N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11610094
M. Wt: 411.5 g/mol
InChI Key: FIDNRSRUZFJULL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative can be reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting oxadiazole to other heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to simpler heterocycles.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl group may play a role in binding to metal ions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N3O3S/c1-15-7-8-16(2)19(13-15)23-20(26)14-29-22-25-24-21(28-22)6-4-5-17-9-11-18(27-3)12-10-17/h7-13H,4-6,14H2,1-3H3,(H,23,26)

InChI Key

FIDNRSRUZFJULL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)CCCC3=CC=C(C=C3)OC

Origin of Product

United States

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